![molecular formula C22H43F3LiO7P B12298200 lithium;[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl phosphate](/img/structure/B12298200.png)
lithium;[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl phosphate is a complex organophosphate compound It is characterized by the presence of lithium, a long alkyl chain, and a trifluoroethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl phosphate involves multiple steps. The starting materials typically include hexadecanol, 2,2,2-trifluoroethanol, and phosphorus oxychloride. The reaction proceeds through the formation of intermediate esters and phosphates, followed by the introduction of lithium to form the final compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes or continuous flow systems. The key steps include the esterification of hexadecanol with 2,2,2-trifluoroethanol, followed by phosphorylation and lithiation. The process is optimized for yield and purity, with careful control of reaction parameters and purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and alcohols.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions typically occur under controlled temperatures and may require catalysts or specific solvents.
Major Products
The major products formed from these reactions include various phosphates, phosphites, and substituted derivatives. The specific products depend on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Lithium;[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphate compounds.
Biology: The compound is studied for its potential effects on cellular processes and enzyme activities.
Medicine: Research explores its potential as a therapeutic agent or drug delivery system.
Industry: It is used in the development of advanced materials, including coatings and lubricants.
Mécanisme D'action
The mechanism of action of lithium;[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl phosphate involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can inhibit specific enzyme activities, such as phospholipase A2, by binding to the active site and preventing substrate access. This inhibition can affect various cellular pathways and processes, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
MJ33: A similar compound that also inhibits phospholipase A2 activity.
CI-976: Another compound that inhibits lysophosphatidylcholine acyltransferase activity.
Uniqueness
Lithium;[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl phosphate is unique due to its specific combination of a long alkyl chain, trifluoroethoxy group, and lithium. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C22H43F3LiO7P |
|---|---|
Poids moléculaire |
514.5 g/mol |
Nom IUPAC |
lithium;[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl phosphate |
InChI |
InChI=1S/C22H44F3O7P.Li/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-29-17-21(18-30-19-22(23,24)25)32-33(27,28)31-20-26;/h21,26H,2-20H2,1H3,(H,27,28);/q;+1/p-1 |
Clé InChI |
MSNFEQOPGDWXDX-UHFFFAOYSA-M |
SMILES canonique |
[Li+].CCCCCCCCCCCCCCCCOCC(COCC(F)(F)F)OP(=O)([O-])OCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


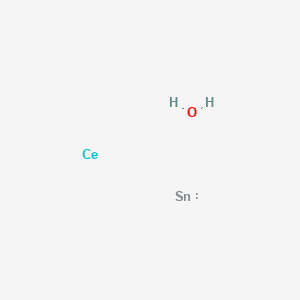
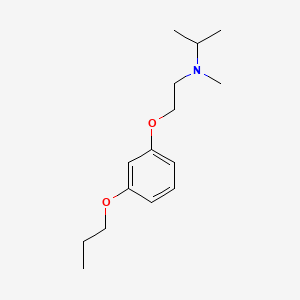

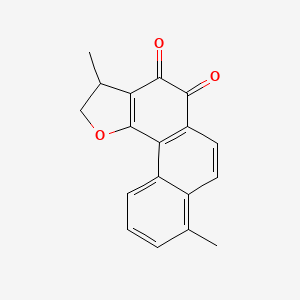


![(R)-N-((R)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12298167.png)
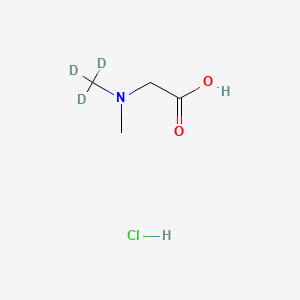
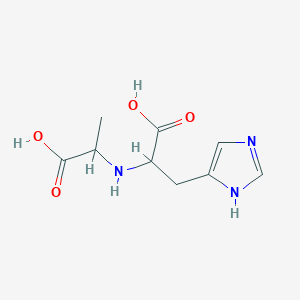
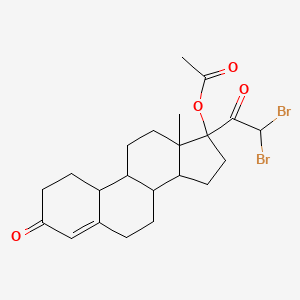

![2-[[3,5-dichloro-4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12298202.png)
![N-[(S)-(2-diphenylphosphanyl-4,5-dimethoxyphenyl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12298207.png)
![zinc;(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene-6,15,24,33-tetramine](/img/structure/B12298215.png)
